molecular formula C5H6N2OS B3042211 N-Hydroxythiophene-2-carboximidamide CAS No. 53370-51-7

N-Hydroxythiophene-2-carboximidamide

Cat. No. B3042211
CAS RN: 53370-51-7
M. Wt: 142.18 g/mol
InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
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Description

N-Hydroxythiophene-2-carboximidamide is an organic compound with the molecular formula C5H6N2OS . It is used in various research applications, including proteomics .


Synthesis Analysis

The synthesis of N-Hydroxythiophene-2-carboximidamide involves the oxidation of 2-Thiophenecarbonitrile . The common oxidizing agents used in this process are copper oxide (CuO) and hydrogen peroxide (H2O2) .


Molecular Structure Analysis

The molecular structure of N-Hydroxythiophene-2-carboximidamide consists of a thiophene ring attached to a carboximidamide group . The InChI code for this compound is 1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H, (H2,6,7) .


Physical And Chemical Properties Analysis

N-Hydroxythiophene-2-carboximidamide is a solid at room temperature . It has a molecular weight of 142.18 . The compound has a density of 1.45g/cm³ . Its melting point is 94-97°C, and it has a boiling point of 330.2°C at 760 mmHg . The compound’s refractive index is 1.675 .

Scientific Research Applications

Antioxidant Properties

N-Hydroxythiophene-2-carboximidamide exhibits antioxidant activity. Researchers have evaluated its antioxidant properties using the ABTS method. Notably, the amino derivative of thiophene-2-carboximidamide (7a) demonstrated significant inhibition activity (62.0%) compared to ascorbic acid . This suggests its potential use as an antioxidant agent.

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically:

Molecular Docking Studies

Thiophene-2-carboximidamide derivatives were docked with various proteins using molecular docking tools. Notably, compounds 3b and 3c showed the highest binding score with the 2AS1 protein . These findings suggest potential interactions between the compound and specific enzyme residues.

Safety and Hazards

N-Hydroxythiophene-2-carboximidamide is classified as an irritant and is toxic if swallowed . It can cause skin and eye irritation . Safety precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

Relevant Papers There are several peer-reviewed papers related to N-Hydroxythiophene-2-carboximidamide . One such paper discusses the development of two series of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors incorporating a N-hydroxy-thiophene-carboximidamide core . This suggests that N-Hydroxythiophene-2-carboximidamide could have potential applications in the development of cancer immunotherapies .

properties

IUPAC Name

N'-hydroxythiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNPRXPUZINOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968017
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxythiophene-2-carboximidamide

CAS RN

53370-51-7, 1164246-20-1
Record name N-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53370-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-carboxamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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